molecular formula C10H20N3PS B1199868 Hexafosfamid CAS No. 3054-21-5

Hexafosfamid

Cat. No.: B1199868
CAS No.: 3054-21-5
M. Wt: 245.33 g/mol
InChI Key: RDAHFZJUOCJYHC-UHFFFAOYSA-N
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Description

Hexafosfamid is a term that may refer to a hexafluorophosphate-based compound, characterized by the [PF₆]⁻ anion paired with a cationic species. Hexafluorophosphate salts are widely utilized in industrial and chemical applications due to their stability, ionic conductivity, and solubility properties. For the purpose of this analysis, this compound is assumed to represent a sodium or tetrabutylammonium hexafluorophosphate variant, as these are well-documented in the literature.

Properties

CAS No.

3054-21-5

Molecular Formula

C10H20N3PS

Molecular Weight

245.33 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphinothioyl]cyclohexanamine

InChI

InChI=1S/C10H20N3PS/c15-14(12-6-7-12,13-8-9-13)11-10-4-2-1-3-5-10/h10H,1-9H2,(H,11,15)

InChI Key

RDAHFZJUOCJYHC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NP(=S)(N2CC2)N3CC3

Canonical SMILES

C1CCC(CC1)NP(=S)(N2CC2)N3CC3

Other CAS No.

3054-21-5

Synonyms

1,1'-(cyclohexylaminophosphinothioyliden)diaziridine
AI3-62488
hexaphosphamide

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of Hexafluorophosphate Salts:

  • Chemical Structure : The [PF₆]⁻ anion features a phosphorus atom centrally coordinated by six fluorine atoms, forming an octahedral geometry. This structure contributes to high thermal and chemical stability .
  • Applications : Hexafluorophosphate salts are critical in lithium-ion battery electrolytes (e.g., LiPF₆ analogs), organic synthesis (as phase-transfer catalysts), and coordination chemistry .

Comparison with Structurally Similar Compounds

The following table summarizes the key differences between sodium hexafluorophosphate and tetrabutylammonium hexafluorophosphate, two structurally analogous compounds with distinct cations:

Property Sodium Hexafluorophosphate Tetrabutylammonium Hexafluorophosphate
Chemical Formula NaPF₆ (C₄H₉)₄N·PF₆
Molecular Weight ~168 g/mol 387.43 g/mol
Cation Type Inorganic (Na⁺) Organic (Tetrabutylammonium⁺)
Solubility Highly soluble in polar solvents Soluble in organic solvents (e.g., DMF)
Primary Applications Electrolytes, inorganic synthesis Organic synthesis, phase-transfer catalysis
Safety Profile Irritant (skin/eyes) Harmful if inhaled; requires PPE
Regulatory Status Standard industrial handling Requires controlled disposal protocols

Structural and Functional Differences

  • Cation Influence: Sodium hexafluorophosphate (NaPF₆) is preferred in battery electrolytes due to its compatibility with lithium-ion systems and high ionic conductivity in polar media . Tetrabutylammonium hexafluorophosphate (TBA·PF₆) is hydrophobic, making it ideal for non-aqueous reactions, such as facilitating nucleophilic substitutions in organic chemistry .
  • Thermal Stability :
    Both salts exhibit stability up to 200°C, but TBA·PF₆ degrades at lower temperatures in acidic conditions, releasing toxic HF gas .

Comparison with Functionally Similar Compounds

Lithium Hexafluorophosphate (LiPF₆)

  • Application : Dominant electrolyte salt in lithium-ion batteries.
  • Advantage Over NaPF₆/TBA·PF₆ : Higher ionic conductivity in carbonate-based electrolytes.
  • Disadvantage : Hygroscopic nature necessitates anhydrous conditions, unlike NaPF₆ .

Hexamethylphosphoramide (HMPA)

  • Functional Role : Solvent and ligand in radical reactions, distinct from hexafluorophosphate salts’ ionic applications .
  • Safety: Carcinogenic; regulated under EPA guidelines for restricted use .

Research Findings and Data Gaps

  • Electrochemical Performance : NaPF₆ achieves 95% ionic conductivity efficiency in sodium-ion batteries, comparable to LiPF₆ but with lower energy density .
  • Organic Synthesis Efficiency : TBA·PF₆ improves reaction yields by 20–30% in SN₂ mechanisms compared to bromide analogs .
  • Data Limitations : Potassium hexafluorophosphate (KPF₆) lacks detailed studies in the provided evidence, warranting further investigation.

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